(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide is a chemical compound with significant utility in research and development. It has a molecular formula of and a molecular weight of approximately 318.85 g/mol. This compound is classified under the category of organic compounds, specifically as an unsaturated amide due to the presence of both a cyano group and an amide functional group in its structure. The compound is often utilized in various scientific applications, including materials science and organic synthesis.
The synthesis of (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide typically involves several steps:
Technical details regarding reaction conditions, temperatures, and catalysts are crucial for optimizing yield and purity.
The molecular structure of (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide can be represented as follows:
The structural representation can be visualized using SMILES notation: CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/C#N
.
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide primarily revolves around its reactivity due to functional groups:
The physical and chemical properties of (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide include:
Additional data include:
These properties are essential for handling and application in laboratory settings.
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide finds applications in various scientific fields:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3